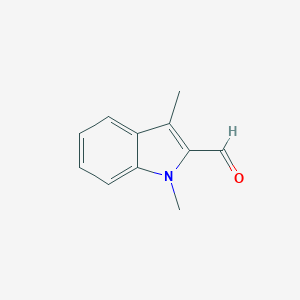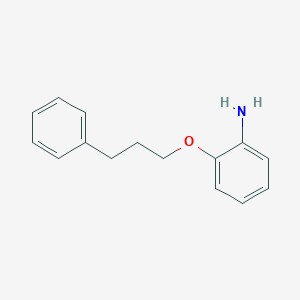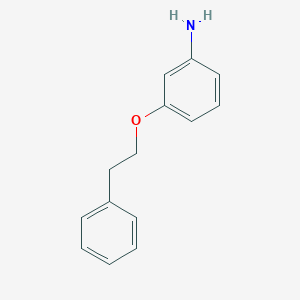
Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- is not well understood. However, it has been suggested that the compound may exert its biological activity by inhibiting enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- is its potential use in the synthesis of chiral compounds. It can also be used as a ligand in asymmetric catalysis. However, the yield of the product varies depending on the reaction conditions, and the mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for the study of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)-. One direction is to investigate its potential use as a drug candidate for the treatment of various diseases. Another direction is to explore its potential use in materials science, such as the synthesis of new polymers and materials. Additionally, further research is needed to understand the mechanism of action of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- and to optimize the reaction conditions for its synthesis.
Synthesemethoden
The synthesis of Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- can be achieved through various methods, including the reaction of pyrrolidine with 2-methyl-1,3-dioxo-3-phenylpropan-1-ol in the presence of a catalyst. Another method involves the reaction of pyrrolidine with 2-methyl-1,3-dioxo-3-phenylpropyl chloride in the presence of a base. The yield of the product varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, anti-inflammatory, and antitumor properties. Pyrrolidine, 1-(2-methyl-1,3-dioxo-3-phenylpropyl)- has also been investigated for its potential use in the synthesis of chiral compounds and as a ligand in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
106181-33-3 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-methyl-1-phenyl-3-pyrrolidin-1-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-11(14(17)15-9-5-6-10-15)13(16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
VRZLRZRYLBZQCQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)N2CCCC2 |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



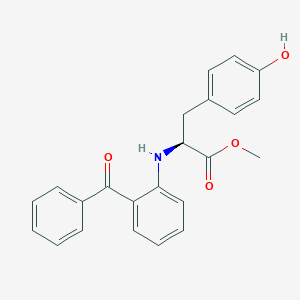
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
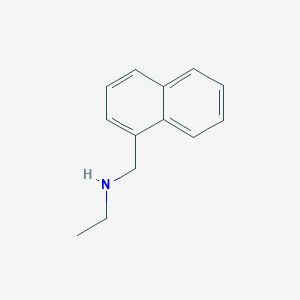
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
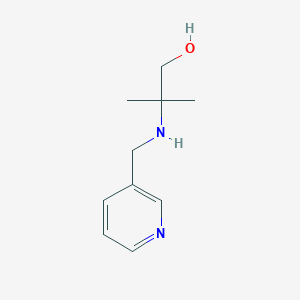
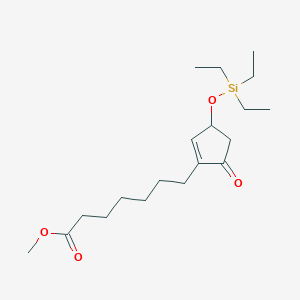
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)


![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)

